

# "1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene" structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

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An In-depth Technical Guide to **1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene**

## Introduction

**1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene** is a highly fluorinated aromatic compound. Its unique electronic properties, stemming from the presence of five electron-withdrawing fluorine atoms and a trifluoromethyl group, make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development and materials science. The strategic placement of a reactive bromine atom on a perfluorinated toluene derivative allows for its versatile use in creating complex molecular architectures.

## Chemical Structure and Properties

The structure of **1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene** consists of a central benzene ring substituted with a bromine atom, four fluorine atoms, and a trifluoromethyl (CF<sub>3</sub>) group. The substituents are arranged to create a highly electron-deficient aromatic system.

Key Identifiers and Physicochemical Properties

Property	Value	Reference
CAS Number	17823-46-0	[1][2]
Molecular Formula	C <sub>7</sub> BrF <sub>7</sub>	[1]
Molecular Weight	296.97 g/mol	[1][2]
Appearance	Colorless to almost colorless clear liquid	[3]
Purity	≥97% - ≥99%	[1][2]
Storage	Sealed in dry, Room Temperature	[2]

Note: Physical properties like boiling point and density are not readily available in the provided search results for this specific compound, but related compounds like 1-Bromo-2,3,5,6-tetrafluorobenzene have a boiling point of 143-143.5 °C and a density of 1.883 g/mL at 25 °C[3].

## Spectroscopic Characterization (Predicted)

Detailed experimental spectra are typically provided by the supplier.[2][4] However, based on the structure, the following spectroscopic characteristics can be predicted:

- <sup>19</sup>F NMR: This would be the most informative NMR technique. Due to the different chemical environments, distinct signals would be expected for the fluorine atoms on the aromatic ring (at positions 2, 3, 5, and 6) and the trifluoromethyl group. The aromatic fluorine atoms would likely appear as complex multiplets due to F-F coupling. The CF<sub>3</sub> group would likely appear as a singlet or a finely split multiplet depending on its coupling to the adjacent ring fluorines.
- <sup>13</sup>C NMR: Signals would be observed for the seven carbon atoms. The carbon attached to the bromine atom would show a characteristic signal, while the carbons bonded to fluorine would exhibit C-F coupling. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (<sup>79</sup>Br and <sup>81</sup>Br isotopes in an

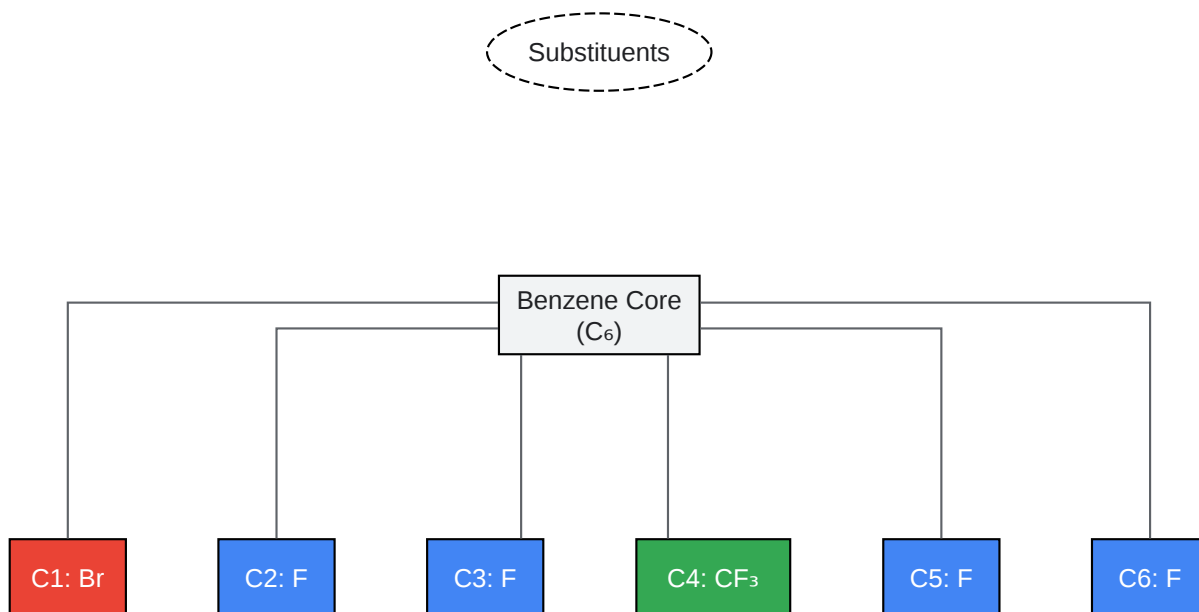
approximate 1:1 ratio). Fragmentation would likely involve the loss of Br, F, or CF<sub>3</sub> radicals.

- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to C-F and C-Br stretching vibrations. Aromatic C-C stretching frequencies would also be present.

## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene** is not readily available in the search results, a plausible synthetic route can be inferred from general procedures for halogenating highly fluorinated aromatic compounds. A common strategy involves the bromination of a suitable precursor.

The diagram below illustrates the logical relationship of the substituents on the benzene core, which is fundamental to its synthesis and reactivity.



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Caption: Structural relationship of substituents on the benzene core.

## Experimental Protocol: General Bromination of a Perfluoroaromatic Compound

This protocol is a generalized procedure based on methods for similar compounds and should be adapted and optimized. For instance, the synthesis of 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene involves the reaction of 3-bromo-1,2,4,5-tetrafluorobenzene with a nitrating agent. [5] A similar electrophilic substitution could be envisioned for bromination.

- Starting Material: Heptafluorotoluene (Perfluorotoluene).
- Reagents: Bromine ( $\text{Br}_2$ ), a Lewis acid catalyst (e.g.,  $\text{FeBr}_3$  or  $\text{AlCl}_3$ ), and a suitable solvent (e.g., a halogenated solvent or neat).
- Procedure:
  - To a solution of heptafluorotoluene in a suitable solvent, the Lewis acid catalyst is added under an inert atmosphere (e.g., nitrogen or argon).
  - The mixture is cooled in an ice bath.
  - Bromine is added dropwise to the stirred solution. The reaction is highly exothermic and the temperature should be carefully controlled.
  - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by GC or TLC).
  - The reaction is quenched by carefully pouring the mixture into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.
  - The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ).
  - The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure **1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene**.

## Applications in Research and Drug Development

The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance properties like metabolic stability, lipophilicity, and binding affinity.[6][7][8] Fluorinated building blocks like **1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene** are crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).

- **Pharmaceutical Intermediates:** It serves as a precursor for introducing the heptafluorotoluene moiety into a larger molecule. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds.
- **Agrochemicals:** Similar to pharmaceuticals, the incorporation of fluorinated groups can enhance the efficacy and stability of herbicides, insecticides, and fungicides.[9]
- **Materials Science:** The unique electronic and physical properties of perfluorinated compounds make them suitable for the synthesis of liquid crystals, advanced polymers, and materials for organic electronics (e.g., OLEDs).[9]

## Safety and Handling

While specific toxicity data for this compound is not detailed in the search results, related brominated and fluorinated aromatic compounds are generally considered irritants.

- **Hazard Codes:** For similar compounds: Xi (Irritant), Xn (Harmful).[3]
- **Risk Statements:** May cause skin, eye, and respiratory irritation.[3]
- **Safety Precautions:**
  - Handle in a well-ventilated fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
  - Keep away from heat, sparks, and open flames.[10]
  - Store in a tightly sealed container in a dry, cool place.[3]

## Conclusion

**1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene** is a specialized chemical intermediate with significant potential in pharmaceutical, agrochemical, and materials science research. Its highly fluorinated structure provides unique properties, while the reactive bromine handle allows for its incorporation into a wide array of more complex molecules. Understanding its structural characteristics, reactivity, and safe handling is essential for its effective use in advanced synthesis applications.

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- To cite this document: BenchChem. ["1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene" structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b099732#1-bromo-2-3-5-6-tetrafluoro-4-trifluoromethyl-benzene-structure\]](https://www.benchchem.com/product/b099732#1-bromo-2-3-5-6-tetrafluoro-4-trifluoromethyl-benzene-structure)

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